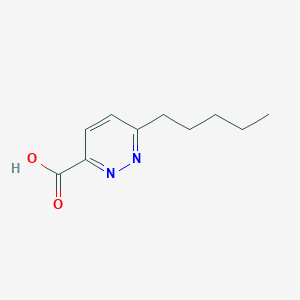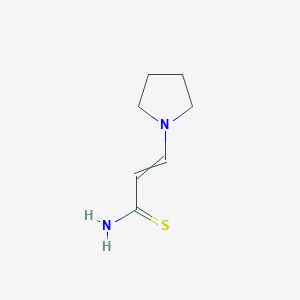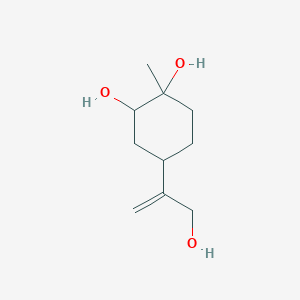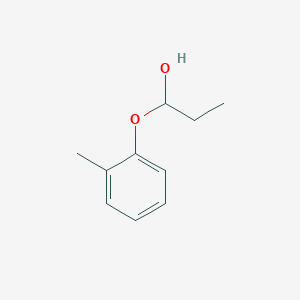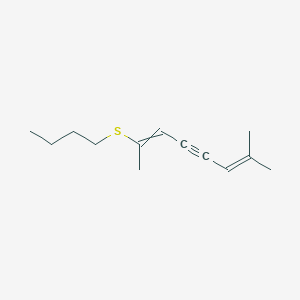![molecular formula C28H30N2O2 B14395593 {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone CAS No. 89623-09-6](/img/structure/B14395593.png)
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound features a phenyl group attached to a butylamino propoxy chain, which is further connected to a phenylindolizinyl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the butylamino propoxy phenyl derivative, followed by the introduction of the phenylindolizinyl methanone group through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate its interactions with biological molecules and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Phenyl-(2-phenylindolizin-3-yl)methanone: Shares a similar core structure but lacks the butylamino propoxy group.
2-Phenylindolizine: A simpler compound with a related indolizine structure.
Uniqueness
{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89623-09-6 |
|---|---|
分子式 |
C28H30N2O2 |
分子量 |
426.5 g/mol |
IUPAC名 |
[4-[3-(butylamino)propoxy]phenyl]-(2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H30N2O2/c1-2-3-17-29-18-9-20-32-25-15-13-23(14-16-25)28(31)27-26(22-10-5-4-6-11-22)21-24-12-7-8-19-30(24)27/h4-8,10-16,19,21,29H,2-3,9,17-18,20H2,1H3 |
InChIキー |
QSVLXCJNEFZXHB-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


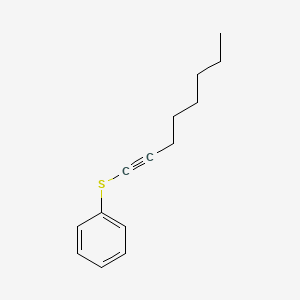
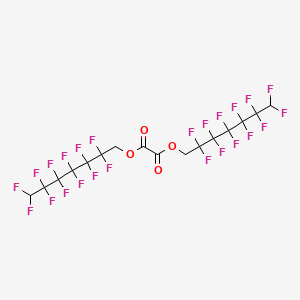
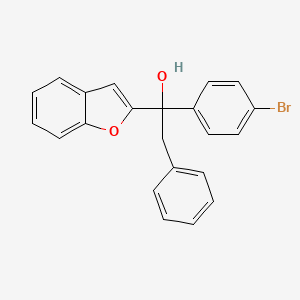
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)


